Enhanced Lipophilicity and Membrane Permeability
The computed partition coefficient (XLogP3-AA) for 2-butylcyclopentan-1-amine is 2.4 [1], representing a substantial increase in lipophilicity compared to its 2-methyl analog, which exhibits an XLogP3-AA of 1.0 [2]. This 1.4 log unit difference corresponds to a theoretical ~25-fold increase in octanol-water partition coefficient, a critical parameter influencing passive membrane permeability and distribution.
| Evidence Dimension | XLogP3-AA |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-Methylcyclopentan-1-amine: 1.0 |
| Quantified Difference | Δ = +1.4 |
| Conditions | Computed by XLogP3 3.0 |
Why This Matters
This difference in lipophilicity is crucial for applications requiring passive membrane crossing or where the compound's distribution coefficient must be precisely tuned for target engagement or formulation properties.
- [1] PubChem. (2025). 2-Butylcyclopentan-1-amine (CID 50987882). National Center for Biotechnology Information. Computed Properties. View Source
- [2] PubChem. (2025). 2-Methylcyclopentan-1-amine (CID 19101439). National Center for Biotechnology Information. Computed Properties. View Source
